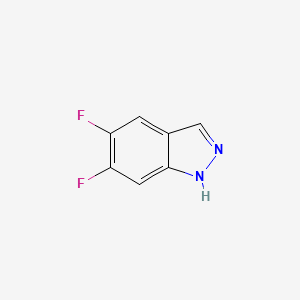

5,6-Difluoro-1H-indazole

Vue d'ensemble

Description

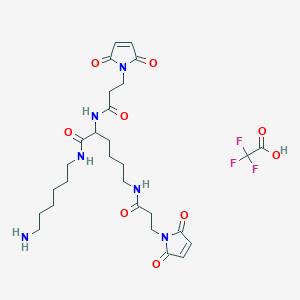

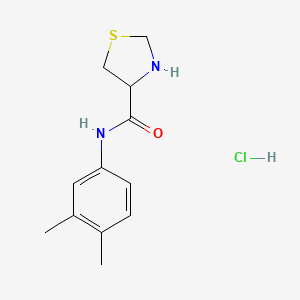

5,6-Difluoro-1H-indazole is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . It is a solid substance at room temperature .

Synthesis Analysis

Indazole-containing derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . Various methods have been developed for the synthesis of these heterocycles .

Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Physical And Chemical Properties Analysis

5,6-Difluoro-1H-indazole has a boiling point of 281.4±20.0C at 760 mmHg . It is stored in a sealed, dry environment at room temperature .

Applications De Recherche Scientifique

Structural Analysis and Molecular Properties

The Effect of Fluorination on Supramolecular Structure Fluorinated indazoles, including those structurally related to 5,6-Difluoro-1H-indazole, have been extensively studied to understand the impact of fluorination on their supramolecular structure. For instance, NH-indazoles such as 3-methyl, 3-trifluoromethyl, and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles have been analyzed using X-ray crystallography and multinuclear magnetic resonance spectroscopy. Remarkably, some of these fluorinated indazoles demonstrate unique crystallization patterns, forming helices of a three-fold screw axis, which are the first of their kind observed among indazoles. These findings shed light on how fluorine atoms influence the molecular geometry and intermolecular interactions of indazole derivatives (Teichert et al., 2007).

Perfluorinated Indazoles and Scorpionate Ligands Perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes have been synthesized to explore their supramolecular structures and potential as ligands. These complexes, featuring perfluoroalkyl chains of varying lengths, display different supramolecular organizations depending on the chain length. Furthermore, the X-ray crystal structure of these complexes reveals interesting intramolecular interactions, suggesting their potential utility in designing novel ligands with high fluorination (Muñoz et al., 2014).

Proton Transfer Dynamics in Solid State 4,6-difluoro-1H,2H-indazolin-3-one, a compound structurally similar to 5,6-Difluoro-1H-indazole, has been investigated for its unique proton transfer dynamics in the solid state. This study provides insights into the intermolecular interactions and proton transfer processes in solid-state fluorinated indazoles, which are crucial for understanding their chemical reactivity and designing materials with specific properties (Pérez-Torralba et al., 2010).

Synthetic Methods and Chemical Reactions

Fluorinated Indazoles Synthesis A series of fluorinated indazoles have been synthesized through an ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-Closure) of 1,2,4-oxadiazoles with hydrazine. This method offers a pathway to obtain fluorinated indazoles under mild conditions, highlighting the potential for efficiently synthesizing derivatives of 5,6-Difluoro-1H-indazole (Piccionello et al., 2006).

Enantioselective Synthesis of Indazoles The synthesis of C3-substituted 1H-indazoles, including those with a fluorinated structure similar to 5,6-Difluoro-1H-indazole, has been achieved with high enantioselectivity using CuH catalysis. This study provides a valuable method for the selective functionalization of indazoles, which is crucial for the development of pharmaceuticals and other functional materials (Ye et al., 2020).

Safety And Hazards

The safety information for 5,6-Difluoro-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .

Orientations Futures

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities . The current developments in the biological activities of indazole-based compounds are promising . Therefore, the future directions in this field involve the development of novel indazole derivatives with better biological activities .

Propriétés

IUPAC Name |

5,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGSIOXFVHBGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680020 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoro-1H-indazole | |

CAS RN |

944898-96-8 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)